Eudalene, picrate

Description

Picrate, the anion derived from picric acid (2,4,6-trinitrophenol), is a nitroaromatic compound with significant electron-deficient properties due to its three nitro groups. It is highly toxic, explosive, and environmentally persistent, necessitating precise detection and handling . Picrate salts, formed by combining the picrate anion with various cations, exhibit diverse applications in explosives, fluorescence sensing, pharmaceuticals, and nonlinear optics . Its structural versatility, driven by hydrogen bonding and cation-anion interactions, enables tailored material properties for specific industrial and scientific uses .

Properties

CAS No. |

6938-96-1 |

|---|---|

Molecular Formula |

C20H19N3O7 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

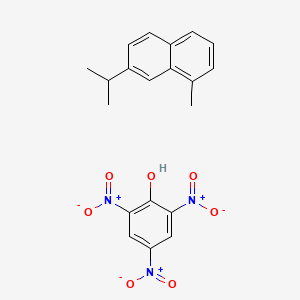

1-methyl-7-propan-2-ylnaphthalene;2,4,6-trinitrophenol |

InChI |

InChI=1S/C14H16.C6H3N3O7/c1-10(2)13-8-7-12-6-4-5-11(3)14(12)9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-10H,1-3H3;1-2,10H |

InChI Key |

MOCQALMDWREMDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)C(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eudalene picrate typically involves the reaction of eudalene with picric acid under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or acetone, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the formation of eudalene picrate is complete. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production of eudalene picrate follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Thermal Decomposition and Stability

Picrates exhibit distinct thermal behavior, with decomposition patterns varying by synthesis method:

The activation energy of thermal decomposition for lead picrates ranges from 120–150 kJ/mol, with Pb-03 showing the lowest value due to rapid exothermic breakdown .

Explosive Sensitivity

| Test Type | Lead Picrate | Potassium Picrate |

|---|---|---|

| Drop Hammer Sensitivity | High strike sensitivity | 10% detonation at 2 kg/21 cm |

| Friction Sensitivity | Low friction sensitivity | Not quantified |

Lead picrates exhibit high sensitivity to impact but low friction sensitivity, while potassium picrate is less sensitive than lead picrate .

Analytical Methods

-

Spectrophotometry : Picrate concentration is determined via absorbance at 400 nm after extraction with acetone and purification using anion exchange columns .

-

HPLC : Used to verify picrate content in contaminated soils, showing strong correlation with field methods .

-

Differential Scanning Calorimetry (DSC) : Characterizes thermal properties, including dehydration of crystalline water and exothermic decomposition .

Reactivity with Biomolecules

Sodium picrate reacts with creatinine under alkaline conditions to form a 1:1 complex with a stability constant of log K = 4.26. The reaction is first-order with respect to picric acid, hydroxide, and creatinine concentrations .

Scientific Research Applications

Eudalene picrate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of eudalene picrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to modulation of their activity. For example, eudalene picrate may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Research Findings

Toxicity and Environmental Impact

- Picrate and its salts are classified as hazardous due to systemic toxicity (LD₅₀ in rats: 100–200 mg/kg) and environmental persistence. Ammonium picrate’s high water solubility (160 g/L) increases its mobility in ecosystems .

Nonlinear Optical (NLO) Properties

- L-Threoninium Picrate : Computed hyperpolarizability (β = 4.56×10⁻³⁰ esu) surpasses urea, attributed to charge transfer between cation and anion .

- Glycine Picrate : SHG efficiency 1.5× greater than potassium dihydrogen phosphate (KDP), enabled by asymmetric crystal packing .

Structural and Hydrogen Bonding Features

Data Tables

Table 1. Physicochemical Properties of Picric Acid and Ammonium Picrate

| Property | Picric Acid | Ammonium Picrate |

|---|---|---|

| Boiling Point (°C) | 300 (explodes) | 423 (explodes) |

| Water Solubility (25°C) | 12.7 g/L | 160 g/L |

| Log Kow | 1.33 | -1.40 (estimated) |

| pKa | 0.38 | 13.62 (pKb) |

| Vapor Pressure (25°C) | 7.5×10⁻⁷ mmHg | 3.4×10⁻¹¹ mmHg |

| Molecular Weight | 229.1 g/mol | 246.1 g/mol |

Table 2. Fluorescent Quenching Efficiency of Picrate vs. Competing Anions

| Anion | Quenching Constant (Ksv, M⁻¹) | Selectivity vs. Picrate |

|---|---|---|

| Picrate | 9.7×10⁵ | 1.0 (reference) |

| NO₃⁻ | <1×10³ | >100× lower |

| Cl⁻ | Undetectable | No cross-reactivity |

| SO₄²⁻ | Undetectable | No cross-reactivity |

Source: Wu et al. (2015) ; Scientific Reports (2021)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.